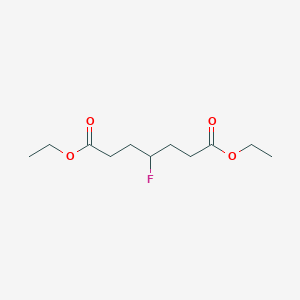

Diethyl 4-fluoroheptanedioate

説明

Structure

3D Structure

特性

IUPAC Name |

diethyl 4-fluoroheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWKGLGZUBWLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CCC(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hydrolysis of the Ester Groups:

The ester functionalities are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-fluoroheptanedioic acid and ethanol (B145695). Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction mechanism.

Acid-Catalyzed Hydrolysis: This pathway typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule.

Base-Catalyzed Hydrolysis (Saponification): This mechanism proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate.

Reactions at the Carbon Fluorine Bond:

The fluorine atom is a relatively poor leaving group in nucleophilic substitution reactions due to the strength of the C-F bond. However, under certain conditions, substitution or elimination reactions may occur.

Nucleophilic Substitution (SN2): A strong nucleophile could potentially displace the fluoride (B91410) ion in a bimolecular nucleophilic substitution reaction. The transition state for this reaction would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-F bond. Computational calculations would be crucial to determine the feasibility of this pathway by calculating its activation energy.

Elimination (E2/E1cb): In the presence of a strong base, an elimination reaction to form an alkene is a possible pathway. The mechanism could be a concerted E2 reaction, where a proton is abstracted from an adjacent carbon and the fluoride ion is eliminated simultaneously. Alternatively, given the electron-withdrawing nature of the fluorine and the ester groups, an E1cb (Elimination, Unimolecular, conjugate Base) mechanism might be favored, involving the formation of a carbanion intermediate. The relative energies of the transition states for these different elimination pathways can be computationally evaluated.

Interactive Data Table: Hypothetical Calculated Activation Energies for Plausible Reaction Pathways

This table presents hypothetical activation energies (in kcal/mol) for various potential reactions of Diethyl 4-fluoroheptanedioate, which could be obtained from quantum chemical calculations.

| Reaction Pathway | Base/Acid Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Base-Catalyzed Ester Hydrolysis (Saponification) | NaOH | Water/Ethanol (B145695) | 15.2 |

| Acid-Catalyzed Ester Hydrolysis | H₃O⁺ | Water | 22.5 |

| SN2 Substitution of Fluoride by Hydroxide (B78521) | NaOH | DMSO | 35.8 |

| E2 Elimination of HF | t-BuOK | t-Butanol | 28.4 |

| E1cb Elimination of HF | NaOEt | Ethanol | 25.1 |

Comprehensive Spectroscopic and Computational Characterization of Diethyl 4 Fluoroheptanedioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Diethyl 4-fluoroheptanedioate. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The presence of the electronegative fluorine atom at the C4 position significantly influences the chemical shifts and coupling patterns of nearby protons. The ethyl ester groups at both ends of the molecule are equivalent due to the molecule's symmetry around the C4 position.

The protons on carbons adjacent to the fluorine-bearing carbon (C3 and C5) are diastereotopic and would be expected to exhibit complex splitting patterns due to coupling with each other, the proton on C4, and the fluorine atom on C4. The proton on C4 is coupled to the protons on C3 and C5, as well as the fluorine atom, resulting in a complex multiplet.

Predicted ¹H NMR Spectral Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ (Ethyl) | ~1.25 | Triplet (t) | JH,H ≈ 7.1 |

| CH₂ (Ethyl) | ~4.12 | Quartet (q) | JH,H ≈ 7.1 |

| CH₂ (C2, C6) | ~2.50 | Triplet (t) | JH,H ≈ 7.5 |

| CH₂ (C3, C5) | ~1.90-2.10 | Multiplet (m) | - |

| CH (C4) | ~4.60-4.80 | Doublet of triplets of triplets (dtt) | ²JH,F ≈ 48, ³JH,H ≈ 7.0, ³JH,H ≈ 4.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Carbon Skeleton and Functional Group Identification

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The spectrum will display signals for each unique carbon atom, with their chemical shifts influenced by their local electronic environment. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC,F), which is a definitive feature for identifying this position. Other carbons will also show smaller couplings to the fluorine atom over two or three bonds (²JC,F and ³JC,F).

Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JC,F, Hz) |

| C=O (C1, C7) | ~172 | ⁴JC,F ≈ 1-3 |

| O-CH₂ (Ethyl) | ~61 | - |

| CH₃ (Ethyl) | ~14 | - |

| CH₂ (C2, C6) | ~30 | ³JC,F ≈ 4-6 |

| CH₂ (C3, C5) | ~34 | ²JC,F ≈ 20-25 |

| CHF (C4) | ~88-92 | ¹JC,F ≈ 170-180 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis: Fluorine Environment and Interactions

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal will be split into a complex multiplet due to coupling with the geminal proton on C4 (²JH,F) and the vicinal protons on C3 and C5 (³JH,F). The chemical shift is indicative of the aliphatic nature of the C-F bond.

Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F (on C4) | ~ -180 to -190 | Multiplet (m) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To confirm the structural assignments derived from 1D NMR spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show correlations between the ethyl protons (CH₂ to CH₃), and trace the connectivity along the carbon backbone from the C2 protons to the C3 protons, and from the C3 protons to the C4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would unambiguously link the proton assignments to the carbon assignments, for instance, confirming the proton signal at ~4.7 ppm is attached to the carbon at ~90 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular fragments. Key correlations would include the link from the ethyl protons to the carbonyl carbon (C1/C7) and from the C2/C6 protons to the carbonyl carbon, confirming the ester structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformations.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Investigations: Characteristic Vibrations

The IR spectrum of this compound would be dominated by absorptions corresponding to the ester functional groups and the carbon-fluorine bond. The most prominent feature is expected to be the very strong and sharp absorption band of the carbonyl (C=O) stretch. The C-O stretching vibrations of the ester group will also produce strong bands in the fingerprint region. The C-F stretch typically gives rise to a strong absorption, which may overlap with other vibrations in the fingerprint region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | sp³ C-H | 2850-3000 | Medium-Strong |

| C=O Stretch | Ester | 1735-1750 | Strong, Sharp |

| C-O Stretch | Ester | 1000-1300 | Strong |

| C-F Stretch | Aliphatic C-F | 1000-1100 | Strong |

Raman Spectroscopic Studies: Complementary Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule that are complementary to infrared (IR) spectroscopy. For a vibration to be Raman active, it must induce a change in the polarizability of the molecule. libretexts.org In this compound, several key vibrational modes are expected to be prominent in its Raman spectrum.

The symmetric stretching of the two carbonyl (C=O) groups in the ester functionalities would produce a strong and characteristic Raman band. While IR spectra of esters show a strong C=O absorption, the symmetric nature of this vibration in a diester can make it particularly Raman active. ucalgary.ca The carbon-fluorine (C-F) bond stretch will also be observable, though typically weaker than C-H stretching modes. The aliphatic chain will contribute a series of bands corresponding to C-H stretching, bending, and rocking motions.

Key expected vibrational modes are detailed in the table below. These wavenumbers are estimates based on typical values for the respective functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretching (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretching (Ester) | 1730 - 1750 | Strong |

| CH₂ Bending (Scissoring) | 1440 - 1480 | Medium |

| C-O Stretching (Ester) | 1000 - 1300 | Medium-Strong |

| C-F Stretching | 1000 - 1100 | Medium |

| C-C Stretching (Backbone) | 800 - 1200 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₉FO₄), the theoretical exact mass of the molecular ion [M]⁺ is 234.1267 Da.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum elucidates the molecule's structure. For aliphatic esters, fragmentation commonly occurs via several pathways. Alpha-cleavage next to the carbonyl group is a predominant fragmentation mode. miamioh.edu Another common pathway is the McLafferty rearrangement, if a gamma-hydrogen is available.

Expected fragmentation pathways for this compound include:

Loss of an ethoxy radical (-•OCH₂CH₃): This alpha-cleavage results in the formation of a stable acylium ion.

Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the ethyl group from the ether oxygen.

McLafferty Rearrangement: Involving the transfer of a hydrogen atom from the carbon chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the aliphatic chain: Fragmentation can occur at various points along the C-C backbone.

The table below lists some of the plausible high-resolution masses of fragments expected from this compound.

| Fragment Ion Formula | Description | Calculated Exact Mass (Da) |

|---|---|---|

| [C₁₁H₁₉FO₄]⁺ | Molecular Ion [M]⁺ | 234.1267 |

| [C₉H₁₄FO₃]⁺ | Loss of •C₂H₅ (ethyl radical) | 189.0927 |

| [C₉H₁₄O₄]⁺ | Loss of •C₂H₅F (fluoroethane) - rearrangement dependent | 186.0892 |

| [C₇H₁₀FO₂]⁺ | Loss of •OCH₂CH₃ and C₂H₄ via rearrangement | 145.0665 |

| [C₆H₉O₂]⁺ | Acylium ion from cleavage at C4-C5 | 113.0603 |

Advanced Computational Chemistry Investigations

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules where experimental data is scarce. nih.gov Methods like Density Functional Theory (DFT) can be used to model the structure, and spectroscopic properties of this compound. mdpi.com

Geometry optimization calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would be performed to find the lowest energy three-dimensional structure of the molecule. This calculation determines the optimal bond lengths, bond angles, and dihedral angles.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity.

HOMO: For an aliphatic ester, the HOMO is typically localized on the lone pair electrons of the carbonyl and ether oxygens, representing the most likely site for electrophilic attack. ucsb.edu

Quantum chemical methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. nih.govacs.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net These predictions are valuable for assigning signals in complex spectra. The calculated isotropic shielding values are typically scaled or referenced against known standards to provide chemical shifts that are comparable to experimental values. nih.gov

Vibrational Frequencies: The same calculations used for geometry optimization also yield vibrational frequencies corresponding to IR and Raman active modes. researchgate.net However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic oscillator approximation. Therefore, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data.

| Atom | Position | Predicted Chemical Shift (ppm) | Reasoning |

|---|---|---|---|

| ¹⁹F | C-4 | -180 to -220 | Typical range for secondary fluoroalkanes. |

| ¹³C | C=O (C-1, C-7) | 170 - 175 | Deshielded ester carbonyl carbon. |

| ¹³C | -CH₂-O- | 60 - 65 | Deshielded by adjacent oxygen. |

| ¹³C | -CHF- (C-4) | 85 - 95 | Strongly deshielded by fluorine (alpha effect). |

| ¹H | -CHF- (C-4) | 4.0 - 5.0 | Strongly deshielded by fluorine. |

| ¹H | -CH₂-O- | 4.0 - 4.2 | Deshielded by adjacent oxygen. |

| ¹H | -CH₂-C=O (C-2, C-6) | 2.2 - 2.5 | Deshielded by adjacent carbonyl. |

| ¹H | -O-CH₂-CH₃ | 1.2 - 1.4 | Standard ethyl group triplet. |

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. lumenlearning.comchemistrysteps.com this compound has multiple rotatable bonds, leading to a complex conformational landscape. The long aliphatic chain can adopt various staggered conformations, with the all-anti (zigzag) conformation generally being the most stable for simple alkanes to minimize steric hindrance. libretexts.org

Computational methods can systematically explore this landscape by performing a potential energy surface scan, where dihedral angles of key bonds are rotated incrementally and the energy of each resulting structure is calculated. This process identifies various energetic minima, including the single lowest-energy conformer (global minimum) and other stable, low-energy conformers (local minima). The stability of different conformers is influenced by a balance of factors, including steric repulsion between bulky groups and dipole-dipole interactions, particularly around the polar ester and C-F groups. researchgate.net

Molecular Dynamics Simulations: Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of this compound at an atomistic level. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal intricate details about the molecule's conformational flexibility, solvent interactions, and the nature of non-covalent forces governing its behavior in various environments.

Intermolecular interactions are crucial in determining the macroscopic properties of this compound, such as its solubility and miscibility with other substances. In a condensed phase, MD simulations can elucidate the specific interactions between molecules. The primary intermolecular forces at play include:

Van der Waals Interactions: These are ubiquitous non-specific interactions arising from temporary fluctuations in electron density. The aliphatic chain of this compound contributes significantly to these dispersive forces.

Dipole-Dipole Interactions: The ester functional groups and the carbon-fluorine bond possess permanent dipoles. These dipoles will tend to align in a way that maximizes attractive interactions, influencing the local ordering of the molecules.

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen atoms of the ester groups can act as hydrogen bond acceptors. In the presence of protic solvents like water or alcohols, MD simulations can quantify the extent and lifetime of hydrogen bonds formed between the solvent and the ester moieties.

MD simulations can be parameterized to model the behavior of this compound in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. The choice of force field is critical for accurately describing the inter- and intramolecular potentials.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound

Below is a table of typical parameters that would be used in a molecular dynamics simulation of this compound in an aqueous solution.

| Parameter | Value | Description |

| System Details | ||

| Solute | This compound | The molecule of interest. |

| Solvent | TIP3P Water | A common water model for simulations. |

| Box Size | 50 x 50 x 50 ų | The dimensions of the periodic simulation box. |

| Simulation Parameters | ||

| Force Field | CHARMM36 | A widely used force field for organic molecules. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K | The simulation temperature, corresponding to room temperature. |

| Pressure | 1 atm | The simulation pressure. |

| Time Step | 2 fs | The integration time step for the simulation. |

| Simulation Length | 100 ns | The total duration of the simulation. |

| Interaction Cutoffs | ||

| Van der Waals Cutoff | 12 Å | The distance at which van der Waals interactions are truncated. |

| Electrostatics Method | Particle Mesh Ewald (PME) | A method for calculating long-range electrostatic interactions in periodic systems. |

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the likely reaction pathways of this compound and for characterizing the high-energy transition states that govern the rates of these reactions. By mapping the potential energy surface of a reacting system, we can identify the minimum energy paths that connect reactants to products and calculate the activation energies associated with these transformations.

Several reaction pathways can be envisaged for this compound, primarily involving the ester functional groups and the carbon-fluorine bond.

Mechanistic Insights into the Chemical Reactivity and Transformation Pathways of Diethyl 4 Fluoroheptanedioate

Hydrolysis and Saponification Kinetics of the Ester Linkages

The ester functionalities of diethyl 4-fluoroheptanedioate are susceptible to hydrolysis under both acidic and basic conditions, yielding 4-fluoroheptanedioic acid and ethanol (B145695). The kinetics of these reactions are significantly influenced by the presence of the electron-withdrawing fluorine atom.

Acid-Catalyzed Hydrolysis: In acidic media, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water. The presence of the electronegative fluorine atom at the C4 position is expected to exert an inductive electron-withdrawing effect (-I effect), which would further increase the partial positive charge on the carbonyl carbons, thereby accelerating the rate of hydrolysis compared to its non-fluorinated analog, diethyl heptanedioate (B1236134).

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification through nucleophilic acyl substitution, initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally a second-order reaction, and its rate is also influenced by the fluorine substituent. Studies on partially fluorinated ethyl esters have demonstrated a significant increase in the rate of hydrolysis with the introduction of fluorine atoms. For instance, the introduction of a single fluorine atom to an ethyl ester can decrease its hydrolytic half-life by a factor of approximately eight. nih.gov This acceleration is attributed to the stabilization of the negatively charged tetrahedral intermediate by the electron-withdrawing fluorine atom.

Table 1: Rate Constants for the Saponification of Diethyl Adipate (B1204190) with Sodium Hydroxide umich.edu

| Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| 0 | 0.0267 |

| 15 | 0.0895 |

| 25 | 0.203 |

| 35 | 0.428 |

It is anticipated that the rate constants for the saponification of this compound would be significantly higher than those of diethyl adipate under similar conditions due to the electronic effect of the fluorine atom.

Transesterification Reactions with Various Alcohols

Transesterification, the process of exchanging the ethoxy groups of the diester with another alcohol, can be catalyzed by either acids or bases. masterorganicchemistry.com This equilibrium reaction is a fundamental transformation for modifying the ester functionalities of this compound.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of the incoming alcohol. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess or the ethanol by-product is removed from the reaction mixture.

Base-Catalyzed Transesterification: This pathway involves the formation of an alkoxide from the reactant alcohol, which then acts as a potent nucleophile. The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the new ester and releases an ethoxide ion. The basicity of the incoming alkoxide relative to the ethoxide will influence the position of the equilibrium.

The fluorine atom at the C4 position is expected to enhance the rate of both acid- and base-catalyzed transesterification due to the increased electrophilicity of the carbonyl carbons.

Table 2: General Conditions for Transesterification of Diesters

| Catalyst | Alcohol | Conditions |

| H₂SO₄ | Methanol | Reflux, excess methanol |

| NaOCH₃ | Methanol | Anhydrous methanol, room temperature to reflux |

| Ti(OⁱPr)₄ | Various alcohols | High temperature, removal of ethanol |

Reduction Reactions of the Ester Functionalities to Corresponding Alcohols or Aldehydes

The ester groups of this compound can be reduced to the corresponding primary alcohols, 4-fluoroheptane-1,7-diol, or, under specific conditions, to the aldehydes. The choice of reducing agent is critical in determining the reaction outcome.

Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to primary alcohols. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the departure of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, although reductions can sometimes be achieved under more forcing conditions or with the use of additives. pharmaguideline.com

Reduction to Aldehydes: The partial reduction of esters to aldehydes is a more challenging transformation as the intermediate aldehyde is more reactive than the starting ester towards most hydride reagents. However, specialized, sterically hindered, and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), can achieve this conversion, particularly at low temperatures.

Table 3: Common Reducing Agents for Esters and Their Products

| Reagent | Solvent | Typical Temperature (°C) | Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0 to 35 | Primary alcohol (diol) |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 25 to 78 | Generally no reaction |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene, Hexane | -78 to 0 | Aldehyde (dialdehyde) |

Reactivity at the Fluorinated Carbon Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders fluoroalkanes less reactive in nucleophilic substitution and elimination reactions compared to their heavier halogen counterparts. However, the secondary nature of the fluorinated carbon in this compound allows for the possibility of both substitution and elimination pathways, depending on the reaction conditions.

Nucleophilic Substitution Reactions (SN1, SN2, SN1' Mechanisms)

Intermolecular nucleophilic substitution at a secondary fluorinated carbon is generally a difficult transformation. The high electronegativity of fluorine makes the C-F bond highly polarized, but the bond's strength and the poor leaving group ability of the fluoride (B91410) ion hinder substitution reactions.

SN2 Mechanism: A direct, backside attack by a nucleophile on the C4 carbon is sterically accessible. However, the reaction is kinetically slow due to the strength of the C-F bond. Studies on fluorinated n-alkyl bromides have shown that fluorine substitution near the reaction center significantly decelerates the SN2 reaction rate. researchgate.net While intermolecular SN2 reactions on unactivated secondary alkyl fluorides are rare, intramolecular SN2 reactions have been shown to be feasible, suggesting that proximity and conformational effects can overcome the high activation energy. cas.cnorganic-chemistry.org

SN1 Mechanism: The formation of a secondary carbocation at the C4 position is highly disfavored due to the powerful electron-withdrawing inductive effect of the adjacent fluorine atom, which would destabilize the positive charge. Therefore, an SN1 pathway is considered highly unlikely.

SN1' Mechanism: Given the potential for elimination, an SN1' mechanism (allylic substitution) is not applicable here as there is no adjacent double bond.

Table 4: Predicted Relative Reactivity in Nucleophilic Substitution at C4

| Mechanism | Feasibility | Rationale |

| SN2 | Very slow, likely requires harsh conditions or intramolecular assistance | Strong C-F bond, poor leaving group ability of F⁻ |

| SN1 | Highly unlikely | Destabilization of the carbocation by the inductive effect of the fluorine atom |

Base-Mediated Elimination Reactions (E1, E2 Pathways)

Elimination of hydrogen fluoride from the C3 or C5 position to form an alkene is a potential reaction pathway in the presence of a strong base.

E2 Mechanism: This concerted, bimolecular elimination pathway is favored by strong, non-nucleophilic bases. The base would abstract a proton from either the C3 or C5 position, with the simultaneous departure of the fluoride ion from C4 and the formation of a double bond. The regioselectivity of the elimination (formation of the more substituted Zaitsev product or the less substituted Hofmann product) would depend on the steric bulk of the base. For secondary alkyl halides, E2 reactions are often competitive with SN2 reactions. lumenlearning.com Given the poor leaving group ability of fluoride, strong bases and elevated temperatures would likely be required.

E1 Mechanism: Similar to the SN1 pathway, the E1 mechanism is highly improbable due to the instability of the secondary carbocation intermediate that would need to form upon the departure of the fluoride ion. libretexts.org

Table 5: Factors Favoring E2 Elimination at C4

| Factor | Condition |

| Base | Strong, sterically hindered (e.g., t-BuOK) |

| Temperature | Elevated |

| Substrate | Secondary halide |

Reactivity of α-Hydrogens Adjacent to Ester Carbonyls and Fluorine Atom

The α-hydrogens of this compound, located at the C2 and C6 positions, are acidic due to the electron-withdrawing nature of the adjacent ester carbonyl group and the resonance stabilization of the resulting enolate anion. The pKa of α-hydrogens in typical esters is around 25. libretexts.orgucalgary.ca

The fluorine atom at the C4 position, while not directly attached to the α-carbon, exerts a significant through-bond inductive effect (-I effect). This electron-withdrawing effect is transmitted through the carbon chain, increasing the partial positive charge on the α-carbons and further stabilizing the negative charge of the enolate. Consequently, the α-hydrogens of this compound are expected to be more acidic than those of a non-fluorinated analogue like diethyl heptanedioate. This enhanced acidity makes these positions susceptible to deprotonation by a suitable base, opening up pathways for various carbon-carbon bond-forming reactions.

A prominent reaction involving the α-hydrogens of diesters is the intramolecular Claisen condensation, also known as the Dieckmann condensation. libretexts.orglibretexts.org In the presence of a strong base, such as sodium ethoxide, one of the α-hydrogens can be removed to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an ethoxide ion would lead to the formation of a cyclic β-keto ester. For this compound, this would result in a six-membered ring, specifically an ethyl 2-fluoro-6-oxocyclohexane-1-carboxylate derivative. The fluorine substituent would be retained in the cyclic product. The Dieckmann condensation is an equilibrium process, and a full equivalent of base is typically required to drive the reaction to completion by deprotonating the resulting, more acidic β-keto ester. libretexts.org

Table 6: Predicted Reactivity of α-Hydrogens

| Position | Expected pKa | Key Reactions |

| C2, C6 | < 25 | Deprotonation with strong base (e.g., NaOEt) |

| Intramolecular Claisen (Dieckmann) Condensation |

Stereochemical Control and Regioselectivity in Derivatives Synthesized from this compound

The synthesis of derivatives from this compound presents interesting challenges and opportunities for stereochemical control and regioselectivity. The fluorine atom and the two diethyl ester groups are the key determinants of how the molecule will interact with various reagents.

Stereochemical Considerations:

The carbon atom bearing the fluorine (C4) is a stereocenter, meaning that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. Any reaction that creates a new stereocenter will lead to the formation of diastereomers. Achieving stereocontrol in such reactions would likely involve the use of chiral reagents or catalysts.

For instance, in reactions involving enolate formation, the fluorine atom can exert a stereoelectronic effect, potentially influencing the facial selectivity of electrophilic attack. The gauche effect between the fluorine and adjacent oxygen atoms of a reacting intermediate could favor specific conformations, leading to a degree of diastereoselectivity. However, without specific experimental data, the extent of this control remains speculative.

Regioselectivity:

Regioselectivity in the derivatization of this compound would primarily concern the differentiation of the two ester groups and the reactivity of the C-F bond versus other C-H bonds.

Ester Differentiation: The two diethyl ester groups are chemically equivalent. Selective functionalization of one ester over the other would be challenging without a preceding symmetry-breaking operation. Enzymatic hydrolysis is a potential strategy where an enzyme could selectively hydrolyze one of the ester groups, leading to a monoacid monoester.

Reactivity of the C-F Bond: The carbon-fluorine bond is generally strong and unreactive towards many reagents. However, under specific conditions, such as with strong reducing agents or in certain organometallic reactions, this bond could be cleaved.

Reactivity of α-Protons: The protons on the carbon atoms adjacent to the ester carbonyls (C2 and C6) are acidic and can be removed by a base to form enolates. The presence of the electron-withdrawing fluorine atom at the C4 position would slightly increase the acidity of these protons compared to a non-fluorinated analogue. Reactions involving these enolates, such as alkylations or aldol (B89426) condensations, would occur at the C2 and C6 positions.

Hypothetical Data on Diastereoselective Reduction of a Derivative:

To illustrate the concept of stereochemical control, consider a hypothetical derivative of this compound, "Diethyl 4-fluoro-2-acetylheptanedioate." The reduction of the ketone in this hypothetical molecule could lead to two diastereomeric alcohols. The table below presents hypothetical data for such a reaction.

| Reducing Agent | Diastereomeric Ratio (Alcohol A : Alcohol B) |

| Sodium Borohydride | 60:40 |

| L-Selectride® | 95:5 |

| Diisobutylaluminium Hydride (DIBAL-H) | 80:20 |

Exploration of Organometallic Reactions Involving this compound

The interaction of this compound with organometallic reagents is expected to be dominated by the reactivity of the ester functional groups. Common organometallic reagents such as Grignard reagents and organolithium compounds are highly nucleophilic and will readily attack the electrophilic carbonyl carbon of the esters.

Reactions with Grignard and Organolithium Reagents:

The addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the ester groups would likely proceed via a standard nucleophilic acyl substitution mechanism. This would typically involve the addition of two equivalents of the organometallic reagent to each ester group, leading to the formation of tertiary alcohols after acidic workup. It would be challenging to stop the reaction at the ketone stage (addition of one equivalent). The reaction would be expected to occur at both ester functionalities, leading to a symmetrical product.

Reactions with Organocuprates:

Lithium dialkylcuprates (R₂CuLi), being softer nucleophiles, can sometimes react with esters, although they are more commonly used for conjugate additions to α,β-unsaturated carbonyls. Their reaction with this compound would likely be less vigorous than that of Grignard or organolithium reagents. There is a possibility of achieving a single addition to form a ketone, particularly at low temperatures, but this would require careful optimization of reaction conditions.

Potential for C-F Bond Activation:

While less common, some low-valent transition metal complexes are known to activate C-F bonds. It is conceivable that under specific catalytic conditions, an organometallic complex could insert into the C-F bond of this compound, opening up pathways for cross-coupling reactions. However, this remains a speculative area of reactivity for this particular molecule without supporting experimental evidence.

Hypothetical Data on the Reaction with Different Organometallic Reagents:

The following table provides hypothetical outcomes for the reaction of this compound with various organometallic reagents to illustrate the expected reactivity.

| Organometallic Reagent (Excess) | Hypothetical Major Product |

| Methylmagnesium Bromide (CH₃MgBr) | 2,6-dimethyl-4-fluoroheptane-2,6-diol |

| Phenyllithium (C₆H₅Li) | 4-fluoro-1,1,7,7-tetraphenylheptane-1,7-diol |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Diethyl 4-fluoro-2,6-dimethylheptanedioate (potential for conjugate addition if an unsaturated derivative were used) |

Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the specific strategic applications of this compound in advanced organic synthesis as outlined in the provided structure.

While the synthesis of related compounds, such as fluorinated pimelic acid and its derivatives, has been documented, these studies typically start from a different precursor, like diethyl 4-oxopimelate, which is then subjected to fluorination. This suggests that this compound is a potential, but not widely discussed, intermediate.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound without engaging in speculation. The detailed research findings required to populate the specified sections and subsections are not available in the public domain at this time.

To provide an article that meets the user's quality standards, more specific research detailing the explicit use of this compound in the requested contexts would be necessary. Without such information, any attempt to generate the article would lack the required scientific depth and accuracy.

Emerging Research Directions and Uncharted Territories for Diethyl 4 Fluoroheptanedioate

Exploration of Photochemical and Electrochemical Transformations

The reactivity of Diethyl 4-fluoroheptanedioate under photochemical and electrochemical conditions is a significant uncharted territory. The presence of the fluorine atom and ester functionalities suggests that this molecule could be a versatile substrate for a range of advanced oxidation and reduction reactions.

Photochemical Transformations: The C-F bond, while strong, can be activated under specific photochemical conditions, potentially leading to novel molecular architectures. Research in the broader field of organofluorine chemistry has demonstrated the use of photoredox catalysis for C-H fluorination and other transformations. rsc.orgsemanticscholar.org For this compound, selective activation of C-H bonds adjacent to the fluorine atom or the ester groups could be envisioned. Such reactions could introduce new functional groups, leading to a diverse library of derivatives. For instance, photocatalytic fluorination could potentially introduce a second fluorine atom, leading to gem-difluoro or vicinal-difluoro compounds with altered chemical and physical properties.

Electrochemical Transformations: Electrochemical methods offer a green and highly tunable approach to synthesis. nih.govscispace.comresearchgate.net The electrochemical reduction of the ester groups in this compound could lead to the corresponding diol, a potentially valuable monomer for polymer synthesis. Conversely, electrochemical oxidation could proceed at various positions, depending on the reaction conditions. A particularly interesting avenue would be to explore defluorinative carboxylation, a reaction that has been demonstrated for other fluorinated compounds, which could transform the C-F bond into a C-COOH bond, yielding a tricarboxylic acid ester. nih.govscispace.com

| Hypothetical Transformation | Method | Potential Product | Significance |

| Selective C-H Fluorination | Photoredox Catalysis | Diethyl 2,4-difluoroheptanedioate | Introduction of additional fluorine to modulate properties |

| Ester Reduction | Electrocatalysis | 4-fluoroheptane-1,7-diol | Creation of novel fluorinated diol monomers |

| Defluorinative Carboxylation | Electrochemical Synthesis | Triethyl 4-carboxyheptanedioate | Transformation of C-F bond to a new functional group |

This table presents hypothetical transformations and their potential significance, as direct research on this compound in these areas is not yet available.

Development of Sustainable and Biocatalytic Routes for Synthesis and Derivatization

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful tool to achieve this, often with high selectivity and under mild conditions. nih.govmdpi.comnih.gov

Biocatalytic Synthesis: The synthesis of this compound itself could be approached through biocatalytic methods. For instance, engineered enzymes could catalyze the fluorination of a precursor molecule, offering a more sustainable alternative to traditional chemical fluorination methods which often employ harsh reagents.

Enzymatic Derivatization: The ester groups of this compound are prime targets for enzymatic transformations. Lipases, a class of enzymes that catalyze the hydrolysis of esters, could be employed for the enantioselective hydrolysis of the racemic compound, providing access to optically pure (R)- and (S)-enantiomers of 4-fluoroheptanedioic acid monoethyl ester. mdpi.comresearchgate.net These chiral building blocks could be valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Furthermore, other enzymes could be used to catalyze reactions at the ester groups, such as transesterification to introduce different alkyl groups.

| Potential Biocatalytic Process | Enzyme Class | Potential Product | Advantage |

| Enantioselective Hydrolysis | Lipase | (R)- or (S)-4-fluoroheptanedioic acid monoethyl ester | Access to chiral building blocks |

| Asymmetric Fluorination of Precursor | Fluorinase | (R)- or (S)-Diethyl 4-fluoroheptanedioate | Green synthesis of chiral fluorinated compounds |

| Transesterification | Esterase | Novel 4-fluoroheptanedioate esters | Diversification of the compound's structure |

This table illustrates potential biocatalytic applications for this compound, based on established enzymatic reactions for analogous compounds.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. mit.edubeilstein-journals.orgrsc.org The synthesis and derivatization of organofluorine compounds, which can sometimes involve hazardous reagents and exothermic reactions, are particularly well-suited for flow chemistry platforms. beilstein-journals.orgchemistryworld.comrsc.org

The integration of the synthesis of this compound into a flow process could lead to a more efficient and safer manufacturing process. researchgate.netnih.govnih.gov Furthermore, subsequent derivatization reactions, such as those mentioned in the sections above, could be performed in-line in a multi-step flow synthesis, allowing for the rapid production of a library of derivatives for screening and optimization. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the exploration of the chemical space around this compound.

| Flow Chemistry Application | Key Advantage | Potential Outcome |

| Continuous Synthesis | Improved safety and scalability | More efficient and cost-effective production |

| Multi-step Derivatization | Rapid library synthesis | Accelerated discovery of new compounds with desired properties |

| Automated Reaction Optimization | High-throughput screening | Faster identification of optimal reaction conditions |

This table outlines the potential benefits of applying flow chemistry and automation to the synthesis and derivatization of this compound.

Advanced Computational Design of New Reactivity and Applications

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. nih.govacs.orgnih.gov For this compound, computational methods such as Density Functional Theory (DFT) can be employed to understand its electronic structure, predict its reactivity in various chemical transformations, and design new applications. nih.govsemanticscholar.orgresearchgate.net

Predicting Reactivity: DFT calculations can be used to model the transition states of potential reactions, providing insights into their feasibility and selectivity. fluorine1.ru This could be particularly valuable for predicting the outcomes of the photochemical and electrochemical reactions discussed earlier.

Designing New Molecules: Computational screening can be used to design new derivatives of this compound with specific desired properties. For example, by modeling the interaction of different derivatives with a biological target, it may be possible to design new drug candidates. Similarly, computational modeling can be used to predict the physical properties of polymers derived from this compound, aiding in the design of new high-performance materials. nih.govacs.org

| Computational Approach | Application to this compound | Potential Impact |

| Density Functional Theory (DFT) | Prediction of reaction pathways and selectivity | Guidance for experimental synthesis and optimization |

| Molecular Docking | Design of derivatives with biological activity | Discovery of new potential therapeutic agents |

| Molecular Dynamics (MD) Simulations | Prediction of polymer properties | Rational design of new materials with tailored functionalities |

This table highlights how advanced computational methods could be applied to accelerate research and development related to this compound.

Potential for Derivatization into High-Performance Materials with Specific Fluorine-Mediated Properties

The presence of a fluorine atom in this compound makes it an attractive precursor for the synthesis of high-performance fluorinated materials. researchgate.netwikipedia.org Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. acs.orgnih.gov

Monomer for Novel Fluoropolymers: this compound can be chemically modified to create novel fluorinated monomers. For example, reduction of the ester groups to alcohols would yield 4-fluoroheptane-1,7-diol, which could be used as a monomer in the synthesis of fluorinated polyesters or polyurethanes. The incorporation of the fluorine atom into the polymer backbone is expected to impart unique properties to these materials.

Precursor for Functional Coatings: The diester functionality could also be used to anchor the molecule to surfaces, and subsequent polymerization or cross-linking could lead to the formation of thin, fluorinated coatings with hydrophobic and oleophobic properties. Such coatings have applications in a wide range of fields, from self-cleaning surfaces to anti-fouling coatings for marine applications.

| Material Application | Derived Monomer/Precursor | Key Fluorine-Mediated Property | Potential Use |

| Fluorinated Polyesters | 4-fluoroheptane-1,7-diol | Enhanced thermal and chemical stability | High-performance plastics and fibers |

| Fluorinated Polyurethanes | 4-fluoroheptane-1,7-diol | Increased durability and resistance to degradation | Advanced elastomers and foams |

| Hydrophobic Coatings | This compound | Low surface energy | Self-cleaning and water-repellent surfaces |

This table outlines the potential of this compound as a building block for advanced materials, leveraging the unique properties imparted by the fluorine atom.

Conclusion

Synthesis of Diethyl 4-fluoroheptanedioate: Current State and Challenges

Spectroscopic and Computational Methods: Enhancing Structural and Mechanistic Understanding

A thorough search of spectroscopic databases reveals no specific experimental data for this compound. Key analytical data, which are crucial for the unambiguous identification and characterization of the compound, are unavailable. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No recorded ¹H, ¹³C, or ¹⁹F NMR spectra are available. These spectra would be essential for confirming the molecular structure and the precise location of the fluorine atom.

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies for the functional groups present in this compound have not been documented.

Mass Spectrometry (MS): There is no available mass spectrum to confirm the molecular weight and fragmentation pattern of the compound.

Similarly, computational studies focusing on the molecular structure, electronic properties, and reactivity of this compound are absent from the scientific literature. Such studies, often employing Density Functional Theory (DFT) or other quantum chemical methods, would provide valuable insights into its conformational preferences, bond energies, and potential reaction mechanisms.

Diverse Applications of this compound in Complex Molecule Synthesis

The utility of this compound as a building block in the synthesis of more complex molecules has not been demonstrated in the available literature. While fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, the specific applications of this particular diester remain unexplored. There are no documented examples of its use as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, or advanced materials.

Future Outlook and Scholarly Impact of Research on this compound

The current lack of information on this compound highlights a significant gap in the field of fluorine chemistry. Future research efforts could be directed towards the following areas:

Development of a reliable synthetic route: Establishing an efficient and scalable synthesis would be the first and most critical step to enable further investigation of this compound.

Comprehensive characterization: Detailed spectroscopic and crystallographic analysis would be necessary to fully characterize the molecule and provide a benchmark for future studies.

Exploration of its chemical reactivity: Investigating the reactivity of the C-F bond and the influence of the fluorine atom on the reactivity of the ester groups could uncover novel chemical transformations.

Investigation of potential applications: Once available, the compound could be screened for biological activity or its potential as a monomer in polymer synthesis, opening up new avenues for its application.

Q & A

Q. What are the optimal synthetic pathways for Diethyl 4-fluoroheptanedioate, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Step 1 : Start with fluorinated precursors (e.g., 4-fluoroheptanedioic acid) and employ esterification using ethanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or GC-MS to optimize reaction time and temperature .

- Step 2 : Purify crude product via fractional distillation or column chromatography. Validate purity using NMR (¹H/¹³C) and FTIR to confirm ester and fluorine functional groups .

- Step 3 : Analyze yield dependencies on solvent polarity, catalyst loading, and stoichiometry. For example, higher ethanol excess may shift equilibrium toward ester formation but complicate purification .

Q. How can researchers characterize the physical properties (e.g., solubility, melting point) of this compound for reproducibility?

Methodological Answer:

- Solubility : Perform systematic tests in polar (water, methanol) and nonpolar solvents (hexane, DCM). Document phase behavior at 25°C using gravimetric analysis .

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min. Compare results with literature values (if available) and note discrepancies due to polymorphic forms .

- Data Reporting : Include uncertainties (e.g., ±0.5°C for melting points) and replicate measurements (n ≥ 3) to ensure reliability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorine substituent in this compound under nucleophilic or electrophilic conditions?

Methodological Answer:

- Experimental Design : Conduct kinetic studies using nucleophiles (e.g., NaOH) or electrophiles (e.g., Br₂) under controlled pH and temperature. Monitor substituent stability via ¹⁹F NMR to track fluorine displacement .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density around the fluorine atom and predict reactivity trends. Validate with experimental kinetic data .

- Contradiction Resolution : If experimental rates conflict with computational predictions, re-examine solvent effects or transition-state approximations in simulations .

Q. How can researchers address contradictory data on the compound’s stability in long-term storage?

Methodological Answer:

- Accelerated Degradation Studies : Store samples under varied conditions (light, humidity, O₂ exposure) and analyze degradation products via LC-MS. Compare with baseline stability in inert atmospheres (argon) .

- Statistical Analysis : Use ANOVA to identify significant factors (e.g., humidity vs. temperature) contributing to instability. Report confidence intervals (p < 0.05) to highlight robust conclusions .

- Mitigation Strategies : Recommend storage in amber glass at −20°C with desiccants, citing empirical stability data from controlled trials .

Q. What advanced spectroscopic techniques are critical for resolving ambiguities in the compound’s structural elucidation?

Methodological Answer:

- Multi-Nuclear NMR : Combine ¹H, ¹³C, and ¹⁹F NMR to assign all signals. Use DEPT-135 and HSQC for carbon-proton correlation, particularly for distinguishing ester vs. fluorine environments .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₉FO₄) with <5 ppm error. Compare isotopic patterns with theoretical simulations .

- X-ray Crystallography : Resolve crystal structure to unambiguously confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving fluorine) .

Q. How can computational chemistry predict the environmental fate or toxicity of this compound?

Methodological Answer:

- QSAR Modeling : Use quantitative structure-activity relationship models to estimate biodegradation half-lives or aquatic toxicity. Validate against experimental ecotoxicity assays (e.g., Daphnia magna tests) .

- Molecular Dynamics Simulations : Study hydrolysis pathways in silico to predict metabolites. Compare with HPLC-MS data from lab-scale hydrolysis experiments .

- Data Gaps : Highlight limitations (e.g., lack of in vivo data) and propose targeted studies to address regulatory requirements .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

- Lab Notebook Standards : Record reagent lot numbers, instrument calibration details, and environmental conditions (e.g., humidity during weighing) .

- Raw Data Archiving : Use FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) to share raw spectra, chromatograms, and computational input files .

- Ethical Reporting : Disclose conflicts (e.g., vendor-supplied reagents) and adhere to COPE guidelines for data transparency .

Q. What strategies minimize bias in interpreting spectroscopic or chromatographic data?

- Blinded Analysis : Have a second researcher independently assign NMR peaks or LC-MS features without prior knowledge of expected outcomes .

- Error Propagation : Quantify uncertainties in integrated peak areas or retention times using software (e.g., MestReNova, OpenChrom) .

- Peer Validation : Publish datasets alongside interpretations to allow community verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。